molecular formula C17H16ClN3O B12941243 4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,5-dimethyl- CAS No. 827030-87-5

4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,5-dimethyl-

Cat. No.: B12941243
CAS No.: 827030-87-5
M. Wt: 313.8 g/mol
InChI Key: FSVVUPYMZOAIRT-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound belongs to the quinazoline class, which is characterized by a fused benzene and pyrimidine ring system. The presence of a chloro group, a methoxyphenyl group, and dimethyl substitutions on the quinazoline core contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide. This intermediate is then cyclized using phosphorus oxychloride to yield 2-chloroquinazoline.

    Substitution with 4-Methoxyaniline: The 2-chloroquinazoline is then reacted with 4-methoxyaniline in the presence of a base such as potassium carbonate to introduce the 4-methoxyphenyl group.

    Dimethylation: The final step involves the dimethylation of the quinazoline nitrogen using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of 2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the quinazoline core.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can produce various quinazoline derivatives with different functional groups.

Scientific Research Applications

2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine involves its interaction with cellular targets such as tubulin. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells . The compound also activates caspases, which are enzymes involved in the apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine is unique due to its quinazoline core, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other similar compounds, making it a valuable candidate for anticancer research .

Properties

CAS No.

827030-87-5

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine

InChI

InChI=1S/C17H16ClN3O/c1-11-5-4-6-14-15(11)16(20-17(18)19-14)21(2)12-7-9-13(22-3)10-8-12/h4-10H,1-3H3

InChI Key

FSVVUPYMZOAIRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N=C2N(C)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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